![molecular formula C6H8NNa2O8P B12291150 disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid](/img/structure/B12291150.png)
disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-[(2-fosfonatoacetil)amino]butanodióico disódico, también conocido como sal disódica del ácido N-(fosfonatoacetil)-L-aspártico, es un compuesto químico con la fórmula molecular C6H8NNa2O8P. Es un derivado del ácido aspártico y contiene un grupo fosfonatoacetil. Este compuesto es conocido por sus aplicaciones en la investigación científica, particularmente en los campos de la química, la biología y la medicina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-[(2-fosfonatoacetil)amino]butanodióico disódico implica la reacción del ácido L-aspártico con el ácido fosfonoacético. El proceso típicamente incluye los siguientes pasos:
Protección de los grupos carboxilo: Los grupos carboxilo del ácido L-aspártico se protegen utilizando grupos protectores adecuados.
Formación del intermedio fosfonatoacetil: El ácido fosfonoacético se hace reaccionar con un reactivo adecuado para formar el intermedio fosfonatoacetil.
Reacción de acoplamiento: El ácido L-aspártico protegido se acopla con el intermedio fosfonatoacetil en condiciones apropiadas.
Desprotección: Los grupos protectores se eliminan para producir el producto final.
Métodos de producción industrial
La producción industrial del ácido 2-[(2-fosfonatoacetil)amino]butanodióico disódico implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos de purificación adicionales, como la recristalización y la cromatografía, para lograr la calidad deseada .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-[(2-fosfonatoacetil)amino]butanodióico disódico experimenta varias reacciones químicas, incluidas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales presentes en el compuesto.
Sustitución: El compuesto puede sufrir reacciones de sustitución en las que grupos específicos se reemplazan por otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean típicamente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos principales formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales adicionales que contienen oxígeno, mientras que la reducción puede resultar en la formación de derivados reducidos con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
El ácido 2-[(2-fosfonatoacetil)amino]butanodióico disódico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en diversas reacciones químicas y procesos de síntesis.
Biología: El compuesto se estudia por sus posibles actividades biológicas e interacciones con biomoléculas.
Medicina: Se llevan a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, incluido su papel como agente antitumoral.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especializados.
Mecanismo De Acción
El mecanismo de acción del ácido 2-[(2-fosfonatoacetil)amino]butanodióico disódico implica su interacción con objetivos moleculares específicos y vías. Se sabe que el compuesto inhibe ciertas enzimas, afectando así las vías bioquímicas. Por ejemplo, inhibe la aspartato transcarbamoilasa, una enzima involucrada en la biosíntesis de nucleótidos de pirimidina. Esta inhibición puede conducir a la interrupción de los procesos celulares y tiene implicaciones terapéuticas potenciales .
Comparación Con Compuestos Similares
El ácido 2-[(2-fosfonatoacetil)amino]butanodióico disódico se puede comparar con otros compuestos similares, como:
Ácido succínico: Ambos compuestos contienen grupos carboxilo, pero el ácido succínico carece del grupo fosfonatoacetil.
Sal tetrasódica del ácido N-(fosfonatoacetil)-L-aspártico: Este compuesto es similar, pero contiene cuatro iones sodio en lugar de dos.
La singularidad del ácido 2-[(2-fosfonatoacetil)amino]butanodióico disódico radica en su estructura específica y la presencia del grupo fosfonatoacetil, que confiere propiedades químicas y biológicas distintas .
Propiedades
Fórmula molecular |
C6H8NNa2O8P |
|---|---|
Peso molecular |
299.08 g/mol |
Nombre IUPAC |
disodium;2-[(2-phosphonatoacetyl)amino]butanedioic acid |
InChI |
InChI=1S/C6H10NO8P.2Na/c8-4(2-16(13,14)15)7-3(6(11)12)1-5(9)10;;/h3H,1-2H2,(H,7,8)(H,9,10)(H,11,12)(H2,13,14,15);;/q;2*+1/p-2 |
Clave InChI |
CZLKTMHQYXYHOO-UHFFFAOYSA-L |
SMILES canónico |
C(C(C(=O)O)NC(=O)CP(=O)([O-])[O-])C(=O)O.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


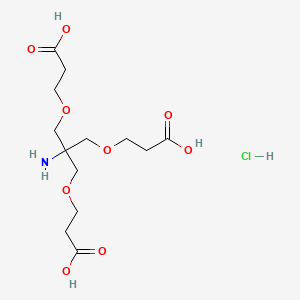
![3,11,19-Tris(4-hydroxyphenyl)-4,12,20-trioxaheptacyclo[16.6.1.12,5.110,13.021,25.09,27.017,26]heptacosa-1(25),2,5,7,9(27),13,15,17(26),21,23-decaene-7,15,23-triol](/img/structure/B12291076.png)


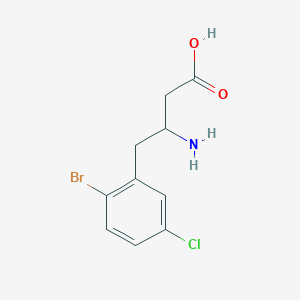
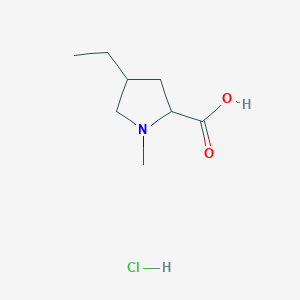
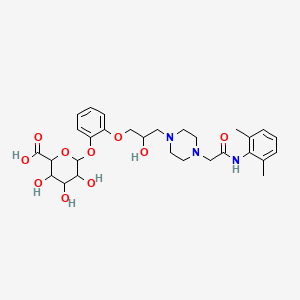
![3-(16-Acetyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaen-22-yl)propanoic acid;palladium](/img/structure/B12291121.png)
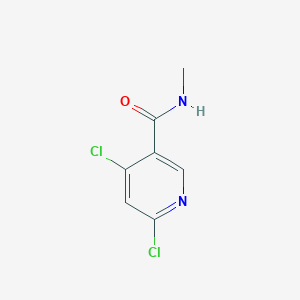

![Tert-butyl 1-(aminomethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12291155.png)
![[1-(1-Phenylethyl)aziridin-2-yl]methanol](/img/structure/B12291158.png)


